Arc 239 dihydrochloride

Descripción general

Descripción

Arc 239 dihydrochloride is a selective antagonist of the alpha-2B adrenergic receptor. It is commonly used in scientific research to study the physiological and pharmacological roles of alpha-2 adrenergic receptors. The compound has a molecular formula of C24H29N3O3·2HCl and a molecular weight of 480.43 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Arc 239 dihydrochloride involves multiple steps, starting with the preparation of the core isoquinoline structure. The key steps include:

Formation of the isoquinoline core: This is typically achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.

Substitution reactions: The isoquinoline core undergoes various substitution reactions to introduce the methoxyphenyl and piperazine groups.

Formation of the dihydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the dihydrochloride salt

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Arc 239 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methoxyphenyl and piperazine moieties. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution reactions: Common reagents include alkyl halides and aryl halides, with conditions such as reflux in organic solvents.

Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can modify the functional groups on the isoquinoline ring .

Aplicaciones Científicas De Investigación

Chemical Profile

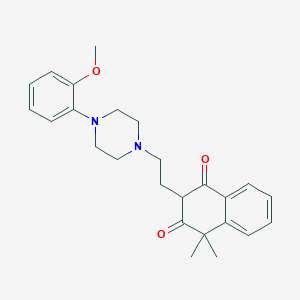

- Chemical Name : 2-[2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl]-4,4-dimethyl-1,3-(2H,4H)-isoquinolindione dihydrochloride

- Molecular Formula : C24H31Cl2N3O3

- Molecular Weight : 480.43 g/mol

- Purity : ≥98% (HPLC)

- CAS Number : 55974-42-0

Behavioral Studies

Arc 239 has been utilized in behavioral pharmacology to investigate the role of α2 adrenergic receptors in various behavioral responses. For instance, a study demonstrated that the blockade of α2A adrenergic receptors using Arc 239 abolished the synergistic effects of clonidine and ethanol on behavioral impairment in rats . This highlights the potential of Arc 239 in studying drug interactions and receptor signaling.

Cardiovascular Research

The compound's ability to antagonize pressor responses to catecholamines has made it a subject of interest in cardiovascular studies. Research indicates that Arc 239 can competitively inhibit pressor responses to adrenaline and noradrenaline, making it useful for exploring mechanisms underlying hypertension and related disorders .

Neuroscience

In neuroscience research, Arc 239 has been employed to elucidate the roles of different adrenergic receptor subtypes in neurotransmitter release. For example, studies have shown that it can selectively inhibit noradrenaline release in specific brain regions, providing insights into adrenergic modulation of neuronal activity .

Case Study 1: Behavioral Impairment

A study involving male Sprague-Dawley rats assessed the impact of Arc 239 on ethanol-induced behavioral impairment. The administration of Arc 239 significantly reduced the synergistic effects observed with clonidine, indicating its potential as a pharmacological agent to modulate behavioral responses influenced by adrenergic signaling .

Case Study 2: Cardiovascular Responses

In a controlled experiment with pentobarbital-treated dogs, Arc 239 was shown to inhibit pressor responses to various adrenergic agonists. This study provided critical data on the compound's efficacy as an antagonist in cardiovascular pharmacology, suggesting its utility in developing treatments for hypertension .

Data Table: Summary of Research Findings

Mecanismo De Acción

Arc 239 dihydrochloride exerts its effects by selectively binding to and antagonizing the alpha-2B adrenergic receptor. This receptor is a G-protein coupled receptor involved in the regulation of neurotransmitter release from adrenergic neurons. By blocking this receptor, this compound inhibits the physiological responses mediated by alpha-2B adrenergic signaling pathways .

Comparación Con Compuestos Similares

Arc 239 dihydrochloride is unique in its high selectivity for the alpha-2B adrenergic receptor compared to other alpha-2 adrenergic receptor antagonists. Similar compounds include:

Prazosin: An alpha-1 adrenergic receptor antagonist with some alpha-2 antagonistic activity.

Yohimbine: A non-selective alpha-2 adrenergic receptor antagonist.

BRL 44408: Another selective alpha-2 adrenergic receptor antagonist but with different subtype selectivity

This compound stands out due to its high selectivity for the alpha-2B subtype, making it a valuable tool in research focused on this specific receptor .

Actividad Biológica

ARC 239 dihydrochloride is a selective antagonist of the α2B adrenergic receptor, with significant implications in pharmacology and potential therapeutic applications. This compound is characterized by its chemical structure, which is identified as 2-[2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl]-4,4-dimethyl-1,3-(2H,4H)-isoquinolindione dihydrochloride. Its molecular weight is approximately 480.43 g/mol, and it boasts a high purity level of ≥98% as determined by HPLC .

Biological Activity

The biological activity of this compound is primarily defined by its interaction with adrenergic receptors. The compound exhibits the following pKD values:

- α2B receptor : 8.8

- α2A receptor : 6.7

- α2D receptor : 6.4

These values indicate a strong affinity for the α2B subtype compared to the other subtypes, suggesting its potential use in research focusing on α2B-mediated pathways .

ARC 239 functions as a competitive antagonist at the α2B adrenergic receptor, which plays a crucial role in various physiological processes such as neurotransmitter release and modulation of vascular tone. By blocking this receptor, ARC 239 can influence the release of norepinephrine and other neurotransmitters, affecting cardiovascular responses and potentially offering therapeutic benefits in conditions characterized by dysregulation of adrenergic signaling .

Effects on Neurotransmission

Research has demonstrated that this compound can modulate neurotransmitter release in various experimental setups. A notable study involved the examination of norepinephrine release from rat kidney cortex slices, where ARC 239 was shown to significantly alter neurotransmitter dynamics under specific conditions .

| Study | Findings |

|---|---|

| Fuder & Selback (1993) | Characterized sensory neurotransmission inhibition via α2B-adrenoceptors in rabbit iris. |

| Tortella et al. (1984) | Demonstrated differential effects of meperidine on brain excitability based on administration route; relevant for understanding ARC 239's impact on neurotransmission pathways. |

| Adler et al. (1985) | Explored interactions between opioids and adrenergic systems, providing insights into ARC 239's potential effects on pain modulation. |

Clinical Implications

The selective antagonism of α2B receptors by ARC 239 holds promise for clinical applications, particularly in managing conditions such as hypertension and certain psychiatric disorders where adrenergic signaling is disrupted. For instance, studies have suggested that α2B antagonists may enhance cognitive function in models of depression and anxiety by modulating noradrenergic activity .

Propiedades

Número CAS |

67339-62-2 |

|---|---|

Fórmula molecular |

C24H29N3O3 |

Peso molecular |

407.5 g/mol |

Nombre IUPAC |

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethylisoquinoline-1,3-dione |

InChI |

InChI=1S/C24H29N3O3/c1-24(2)19-9-5-4-8-18(19)22(28)27(23(24)29)17-14-25-12-15-26(16-13-25)20-10-6-7-11-21(20)30-3/h4-11H,12-17H2,1-3H3 |

Clave InChI |

JFNKXGOEOQCXDM-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2C(=O)C(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C |

SMILES canónico |

CC1(C2=CC=CC=C2C(=O)N(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4,4-dimethyl-(2H,4H)-isoquinoline-1,3-dione 2-(2-(4-(o-methoxyphenyl)piperazine-1-yl)ethyl)-4,4-dimethyl-1,3(2H,4H)isoquinolinedione AR C239 AR-C 239 AR-C239 ARC 239 ARC-239 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.